molecular formula C22H29NO2S B14230409 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- CAS No. 825601-59-0

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-

Cat. No.: B14230409
CAS No.: 825601-59-0
M. Wt: 371.5 g/mol
InChI Key: DKCHKRLCAJGQPM-FGZHOGPDSA-N
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Description

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is a complex organic compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This particular compound is characterized by its specific stereochemistry, with the (2R,3S) configuration, and the presence of hexyl, methylphenylsulfonyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines typically involves the cyclization of appropriate precursors under controlled conditions. For Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-, the synthetic route may involve the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable amine precursor with a halogenated compound under basic conditions.

    Introduction of Substituents: The hexyl, methylphenylsulfonyl, and phenyl groups can be introduced through various substitution reactions, often involving organometallic reagents or coupling reactions.

Industrial Production Methods

Industrial production of azetidines often involves scalable processes that ensure high yield and purity. These methods may include:

    Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral template in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Azetidine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Similar in structure but with an ethenyl group instead of a hexyl group.

    Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: A related three-membered ring compound with different reactivity and stability.

Uniqueness

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is unique due to its specific stereochemistry and the presence of diverse substituents, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

825601-59-0

Molecular Formula

C22H29NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

(2R,3S)-2-hexyl-1-(4-methylphenyl)sulfonyl-3-phenylazetidine

InChI

InChI=1S/C22H29NO2S/c1-3-4-5-9-12-22-21(19-10-7-6-8-11-19)17-23(22)26(24,25)20-15-13-18(2)14-16-20/h6-8,10-11,13-16,21-22H,3-5,9,12,17H2,1-2H3/t21-,22-/m1/s1

InChI Key

DKCHKRLCAJGQPM-FGZHOGPDSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CCCCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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